2-(1H-indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide is a complex organic compound featuring an indole ring system, a methoxypiperidine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Reduction of the indole ring to produce indole-3-ethanol derivatives.
Substitution: Introduction of various substituents on the indole ring or the methoxypiperidine group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of new pharmaceuticals and organic materials.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated that this compound may have therapeutic properties, including anti-inflammatory and anticancer effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for a range of applications, from polymer synthesis to the development of new catalysts.
Mechanism of Action
The mechanism by which 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxypiperidine group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
2-(1H-Indol-3-yl)acetamide
N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide
2-(1H-Indol-1-yl)ethanol
Uniqueness: Compared to similar compounds, 2-(1H-Indol-1-yl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to interact with multiple biological targets and its structural complexity make it a valuable compound in scientific research and industry.
This comprehensive overview highlights the significance of this compound in various fields. Its unique structure and reactivity make it a versatile compound with promising applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-indol-1-yl-N-[4-(4-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-27-20-11-14-24(15-12-20)19-8-6-18(7-9-19)23-22(26)16-25-13-10-17-4-2-3-5-21(17)25/h2-10,13,20H,11-12,14-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDHNUUAVQZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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